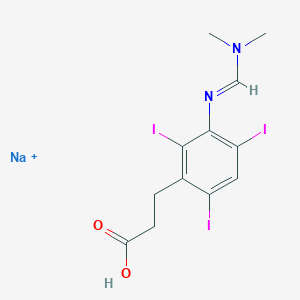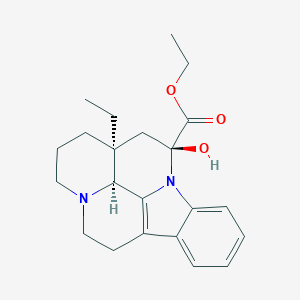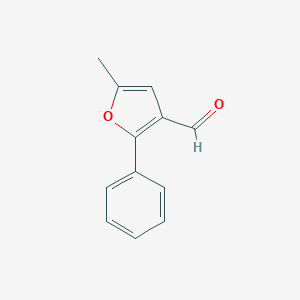
イポダートナトリウム
概要
説明
科学的研究の応用
Ipodate sodium has a wide range of scientific research applications, including:
Radiology: Used as a contrast agent for X-rays to visualize the bile duct and gall bladder.
Endocrinology: Used off-label for the treatment of Graves’ disease and thyroid storm by inhibiting the conversion of T4 to T3.
Pharmacology: Studied for its potential use in reducing thyroid hormone levels in hyperthyroid patients.
Toxicology: Investigated for its effects on iodine metabolism and thyroid function.
作用機序
イポデートナトリウムは、以下のメカニズムを通じてその効果を発揮します。
放射不透過性: 化合物中のヨウ素原子はX線を遮断し、内部構造の明確な可視化を可能にします.
T4からT3への変換の阻害: イポデートナトリウムは、チロキシン(T4)をトリヨードチロニン(T3)に変換する酵素を阻害するため、甲状腺ホルモンレベルを低下させます.
類似の化合物との比較
イポデートナトリウムは、次のものなどの他のヨウ素含有放射不透過性造影剤と比較することができます。
ヨード酸: 構造と機能が似ており、コレシストグラフィーに使用されます。
イオジキサノール: さまざまな画像検査に使用される別のヨウ素含有造影剤です。
イオヘキソール: CTスキャンと血管造影に広く使用されている放射不透過性造影剤です。
独自性
イポデートナトリウムは、放射不透過性造影剤としての二重の役割と、甲状腺関連疾患の治療における非適応使用のためにユニークです。 T4からT3への変換を阻害する能力は、他の造影剤とは一線を画しています .
生化学分析
Biochemical Properties
Ipodate sodium plays a significant role in biochemical reactions. As it is metabolized, it releases iodine into circulation . This interaction with iodine helps bring the T3 and T4 levels back down . Ipodate sodium also inhibits the conversion of T4 to T3, which is more potent .
Cellular Effects
Ipodate sodium has profound effects on various types of cells and cellular processes. For instance, it has been used to treat Graves’ disease and thyroid storm . Long-term treatment with ipodate sodium given by mouth reduced levels of T3 and T4 in patients . This indicates that ipodate sodium influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of ipodate sodium is quite complex. As it is metabolized, it releases iodine into circulation . This release of iodine helps bring the T3 and T4 levels back down . Furthermore, ipodate sodium inhibits the conversion of T4 to T3, which is more potent .
Temporal Effects in Laboratory Settings
It is known that iodine uptake returns to normal within seven days, indicating control with ipodate sodium .
Metabolic Pathways
Ipodate sodium is involved in the metabolic pathways related to thyroid hormone regulation . It releases iodine into circulation as it is metabolized, which helps bring the T3 and T4 levels back down .
Transport and Distribution
Due to its high degree of lipid solubility , it can be inferred that it may be able to pass through lipid bilayers and distribute within cells and tissues.
Subcellular Localization
Given its role in thyroid hormone regulation , it can be hypothesized that it may localize in areas of the cell involved in hormone synthesis and regulation.
準備方法
合成経路と反応条件
イポデートナトリウムは、ベンゼン環のヨウ素化を含む一連の化学反応によって合成されます。このプロセスには、通常、以下の手順が含まれます。
ヨウ素化: ベンゼン環へのヨウ素原子の導入。
プロパノエート基の形成: ヨウ素化されたベンゼン環へのプロパノエート基の付加。
ナトリウム塩の形成: 最終段階では、化合物をそのナトリウム塩形に変換します.
工業生産方法
イポデートナトリウムの工業生産には、高純度と収率を確保するために、制御された条件下での大規模な化学合成が含まれます。このプロセスには、以下が含まれます。
水酸化ナトリウムと亜鉛との還流: この手順では、化合物を水酸化ナトリウムと粉末亜鉛で60分間還流します。
ろ過と洗浄: 次に、混合物をろ過して洗浄し、不純物を除去します。
硝酸銀による滴定: 最終生成物は硝酸銀で滴定され、正しい組成が保証されます.
化学反応の分析
反応の種類
イポデートナトリウムは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: 化合物は酸化されてさまざまなヨウ素含有生成物を形成することができます。
還元: 還元反応は、イポデートナトリウムをさまざまなヨウ素化化合物に変換することができます。
一般的な試薬と条件
イポデートナトリウムを含む反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換剤: ハロゲン(塩素、臭素)や他の官能基など.
形成される主要な生成物
これらの反応から形成される主要な生成物には、さまざまなヨウ素化ベンゼン誘導体とその対応するナトリウム塩が含まれます .
科学研究への応用
イポデートナトリウムは、次のものを含む幅広い科学研究への応用があります。
類似化合物との比較
Ipodate sodium can be compared with other iodine-containing radiopaque contrast agents, such as:
Iopodic Acid: Similar in structure and function, used for cholecystography.
Iodixanol: Another iodine-containing contrast agent used for various imaging procedures.
Iohexol: A widely used radiopaque contrast agent for CT scans and angiography.
Uniqueness
Ipodate sodium is unique due to its dual role as a radiopaque contrast agent and its off-label use in treating thyroid-related conditions. Its ability to inhibit the conversion of T4 to T3 sets it apart from other contrast agents .
特性
IUPAC Name |
sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048271 | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-56-3 | |
| Record name | Ipodate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sodium iopodate in the context of hyperthyroidism?
A: Sodium iopodate exerts its effect on hyperthyroidism primarily by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. [] This leads to a decrease in serum T3 levels, ultimately mitigating the effects of hyperthyroidism. [, , ] It's important to note that this effect is distinct from its action as a radiocontrast agent in cholecystography.
Q2: Are there any documented cases of sodium iopodate treatment failure in hyperthyroidism?
A: Yes, while sodium iopodate can be effective in controlling hyperthyroidism, a case study reported the development of severe resistant hyperthyroidism in a patient undergoing long-term treatment with sodium iopodate. [] This suggests that sodium iopodate may not be suitable for long-term management in all hyperthyroid patients.
Q3: How does sodium iopodate affect thyroid hormone levels in the body?
A3: Research shows that sodium iopodate administration leads to significant changes in serum iodothyronine patterns:
- Decrease in T3: Sodium iopodate causes a significant decrease in both total and free T3 levels, reaching their lowest point around day 4 after ingestion. []
- Increase in Reverse T3 (rT3): A marked increase in both total and free rT3 levels is observed, peaking around day 3 after ingestion. []
- Effect on T4: While total and free T4 levels show a slight increase, these changes are generally not statistically significant. []
- Increase in TSH: A notable increase in thyroid-stimulating hormone (TSH) levels is also observed, most prominent around day 3. []
Q4: How does the effect of sodium iopodate on thyroid hormones differ from other cholecystographic agents?
A: Studies comparing the effects of different cholecystographic agents on serum iodothyronines revealed that while they all induce a decrease in T3 and an increase in rT3, the extent of these changes varies. [] Sodium iopodate appears to cause the most significant change in rT3 levels compared to iobenzamic acid, tyropanoic acid, and iopanoic acid. []
Q5: How does sodium iopodate compare to other cholecystographic agents in terms of efficacy and side effects?
A: Clinical comparisons of sodium iopodate (Oragrafin) with other cholecystographic agents like iopanoic acid (Telepaque) [, ], tyropanoic acid (Bilopaque) [], and iocetamic acid (Cholebrine) [, ] have been conducted. While iopanoic acid tends to produce denser gallbladder shadows and higher common duct opacification, it is also associated with a higher incidence of side effects such as diarrhea and dysuria. [] Sodium iopodate, on the other hand, has a higher frequency of dim and absent gallbladder shadows and a lower incidence of common duct opacification and side effects. [] Iocetamic acid demonstrates better opacification, fewer repeat examinations, and slightly greater common duct opacification compared to sodium iopodate. []
Q6: Has sodium iopodate been studied for its potential interaction with thyroid hormone receptors at the cellular level?
A: Yes, in vitro studies using dispersed human skin fibroblasts investigated the interaction of sodium iopodate with nuclear thyroid hormone receptors. [] The study showed that sodium iopodate could interfere with the nuclear binding of triiodothyronine (T3), albeit at a much higher concentration compared to T3 itself. [] This suggests that while sodium iopodate may interact with thyroid hormone receptors, its affinity for these receptors is significantly lower than that of actual thyroid hormones.
Q7: Does sodium iopodate administration affect the pituitary-thyroid axis?
A: Research suggests that sodium iopodate administration does influence the pituitary-thyroid axis. While it leads to an increase in TSH levels, studies have shown that the pituitary gland's responsiveness to thyrotropin-releasing hormone (TRH) remains intact. [] This suggests that the observed increase in TSH is likely a compensatory response to the decrease in T3 levels rather than a direct effect of sodium iopodate on the pituitary gland.
Q8: What is known about the absorption, distribution, metabolism, and excretion of sodium iopodate?
A: Research utilizing isolated rat intestinal segments labeled with radioactive iodine (125I) provides insights into the pharmacokinetics of sodium iopodate: [, ]
- Absorption: Sodium iopodate appears to be absorbed across the intestinal mucosa, as evidenced by the transfer of radioactivity from the mucosal to the serosal side of the intestinal segments. []
- Tissue Distribution: The study shows accumulation of radioactivity in the intestinal tissue, indicating that sodium iopodate is distributed to and retained within the intestinal wall. []
- Metabolism: Analysis of the serosal fluid revealed the presence of both unchanged sodium iopodate and its metabolites, indicating that the compound undergoes metabolic transformation. []
- Excretion: While the specific excretion pathways were not fully elucidated, the presence of inorganic iodine in the serosal fluid suggests that deiodination might be one of the metabolic pathways involved. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)



